molecular formula C10H14O2S B188798 1-Methyl-4-(propylsulfonyl)benzene CAS No. 90926-25-3

1-Methyl-4-(propylsulfonyl)benzene

Cat. No. B188798
CAS RN: 90926-25-3
M. Wt: 198.28 g/mol
InChI Key: UUWYUBKTWPLKKD-UHFFFAOYSA-N
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Description

1-Methyl-4-(propylsulfonyl)benzene, also known as p-MSB, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones, which are widely used in organic synthesis. The purpose of

Mechanism Of Action

The mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene is not fully understood. However, it is believed that 1-Methyl-4-(propylsulfonyl)benzene exerts its antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.

Biochemical And Physiological Effects

Studies have shown that 1-Methyl-4-(propylsulfonyl)benzene has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Methyl-4-(propylsulfonyl)benzene in lab experiments is its potent antibacterial and antifungal activity. This makes it a useful tool for researchers studying microorganisms. However, one limitation of 1-Methyl-4-(propylsulfonyl)benzene is that it can be toxic to mammalian cells at high concentrations. Therefore, researchers must use caution when working with this compound.

Future Directions

There are several future directions for research on 1-Methyl-4-(propylsulfonyl)benzene. One area of interest is the development of new antibiotics based on the structure of 1-Methyl-4-(propylsulfonyl)benzene. Additionally, researchers could investigate the potential use of 1-Methyl-4-(propylsulfonyl)benzene in the treatment of inflammatory diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene and its effects on mammalian cells.
Conclusion
In conclusion, 1-Methyl-4-(propylsulfonyl)benzene is a unique compound that has gained significant attention in scientific research. Its potent antibacterial and antifungal activity, as well as its anti-inflammatory properties, make it a potential candidate for the development of new antibiotics and the treatment of inflammatory diseases. However, researchers must use caution when working with 1-Methyl-4-(propylsulfonyl)benzene due to its potential toxicity to mammalian cells.

Scientific Research Applications

P-MSB has been extensively used in scientific research due to its unique properties. It has been shown to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

CAS RN

90926-25-3

Product Name

1-Methyl-4-(propylsulfonyl)benzene

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-methyl-4-propylsulfonylbenzene

InChI

InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

UUWYUBKTWPLKKD-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 4-methylthiophenol (Aldrich; 20.0 g; 161 mmol) in MeOH (400 ml) was treated with a 5 N solution of NaOH in water (40 mL) and with 1-iodopropane (18.0 ml; 185 mmol). The reaction was stirred at 0° C. for 1 h then concentrated under reduced pressure. The concentrated solution was diluted with EtOAc then washed with brine. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give a residue, which was dissolved in DCM (200 ml) and cooled to at 0° C. This solution was treated over 20 min with a suspension of 3-chloroperbenzoic acid (83.12 g; 337.2 mmol) in DCM (600 ml). The reaction suspension was stirred at 0° C. for 3 h then treated with a further portion of 3-chloroperbenzoic acid (18.86 g; 76.52 mmol) in DCM (150 ml). The reaction was warmed to RT and stirred for 16 h. The reaction solution was filtered and the filtrate reduced in volume under reduced pressure and diluted with EtOAc, then washed twice with a 1 N solution of NaOH in water and then brine. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound (24.80 g, 78%) as an oil which solidified upon standing.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
83.12 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
18.86 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
78%

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